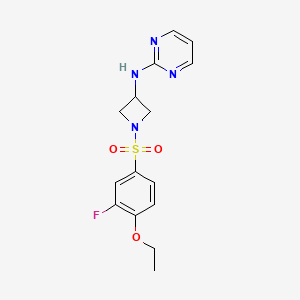
N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H17FN4O3S and its molecular weight is 352.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15FN4O3S, with a molecular weight of approximately 326.35 g/mol. The compound features a sulfonamide group, an azetidine ring, and a pyrimidine moiety, which are critical for its biological activity.
Synthesis
The compound can be synthesized through various methods, primarily involving copper-catalyzed reactions. The synthesis often utilizes azide-alkyne cycloaddition techniques, which are prevalent in the formation of triazole derivatives. The reaction typically proceeds through a concerted mechanism where the azide reacts with the alkyne in the presence of a copper catalyst to form the desired linkage.
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, azetidinone derivatives have been shown to inhibit cell proliferation and induce apoptosis in various human solid tumor cell lines, including breast and prostate cancers . The presence of the sulfonamide group may enhance the compound's ability to interact with specific molecular targets involved in cancer progression.
The mechanism of action for this compound likely involves its interaction with specific receptors or enzymes within biological systems. It may modulate the activity of these targets, leading to various physiological effects such as:
- Inhibition of Tumor Growth : Similar compounds have demonstrated the ability to inhibit tumor growth through pathways involving apoptosis and cell cycle arrest.
- Antiviral Activity : Compounds containing azetidinone units have been recognized for their potential antiviral properties, suggesting that this compound may also exhibit similar effects .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Azetidinone Derivatives : A study found that certain azetidinone derivatives inhibited proliferation in breast cancer cell lines at nanomolar concentrations, suggesting strong potential for therapeutic applications .
- Antidiabetic Effects : Research on thiazolidinone derivatives indicated that they could enhance glucose uptake and modulate metabolic pathways, which may also be relevant for understanding the broader implications of this compound in metabolic disorders .
Data Table: Comparative Biological Activities
属性
IUPAC Name |
N-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3S/c1-2-23-14-5-4-12(8-13(14)16)24(21,22)20-9-11(10-20)19-15-17-6-3-7-18-15/h3-8,11H,2,9-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEUSAHKSZIJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













